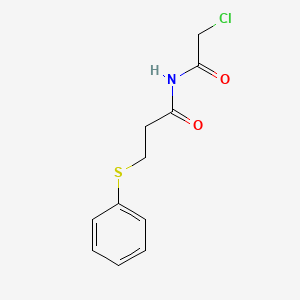

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

N-(2-Chloroacetyl)-3-(phenylsulfanyl)propanamide is systematically named according to IUPAC guidelines as N-(2-chloroacetyl)-3-phenylsulfanylpropanamide. The molecular formula C₁₁H₁₂ClNO₂S reflects its composition: 11 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight is calculated as 257.74 g/mol, consistent with the sum of atomic masses of constituent elements.

The SMILES notation O=C(NC(CCl)=O)CCSC1=CC=CC=C1 delineates the connectivity: a propanamide backbone with a chloroacetyl group (-CO-CH₂-Cl) at the nitrogen atom and a phenylsulfanyl (-S-C₆H₅) substituent at the third carbon. The InChIKey DQZUDJVZWLAAKK-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical and structural features.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(2-Chloroacetyl)-3-phenylsulfanylpropanamide |

| Molecular Formula | C₁₁H₁₂ClNO₂S |

| Molecular Weight | 257.74 g/mol |

| SMILES | O=C(NC(CCl)=O)CCSC1=CC=CC=C1 |

| InChIKey | DQZUDJVZWLAAKK-UHFFFAOYSA-N |

Three-Dimensional Conformational Analysis

The three-dimensional conformation of this compound is influenced by steric and electronic interactions. The thioether linkage (C-S-C) adopts a bond angle of approximately 104.97° , consistent with typical thioether geometries. The chloroacetyl group introduces torsional strain due to the electronegative chlorine atom, favoring a staggered conformation to minimize steric clashes.

X-ray crystallography data from analogous thioether-containing compounds reveal that sulfur atoms in such structures exhibit pyramidalization , with out-of-plane displacements up to 0.21 Å. This distortion mitigates angular strain caused by the smaller bond angle of the thioether group (104–108°) compared to carbonyl groups (121°). The phenylsulfanyl moiety adopts a planar arrangement, with dihedral angles of 85° relative to the propanamide backbone, optimizing π-orbital conjugation.

Table 2: Key Bond Parameters from Crystallographic Studies

| Bond/Angle | Value |

|---|---|

| C-S Bond Length | 1.755–1.766 Å |

| S-C-C Bond Angle | 104.97° |

| C=O Bond Length | 1.207 Å |

| Cl-C-CH₂ Torsion Angle | 60° (staggered) |

Comparative Structural Analysis with Thioether-Containing Analogues

This compound shares structural motifs with other thioether-functionalized amides, but its chloroacetyl group imparts distinct electronic properties. For example:

3-Chloro-N-[2-(Methylsulfanyl)Phenyl]Propanamide (C₁₀H₁₂ClNOS):

3-(Benzylsulfonyl)-N-[2-(Phenylsulfanyl)Phenyl]Propanamide (C₂₂H₂₁NO₃S₂):

Table 3: Structural Comparison with Thioether Analogues

| Compound | Molecular Formula | C-S Bond Length (Å) | Key Functional Groups |

|---|---|---|---|

| This compound | C₁₁H₁₂ClNO₂S | 1.755–1.766 | Chloroacetyl, phenylsulfanyl |

| 3-Chloro-N-[2-(methylsulfanyl)phenyl]propanamide | C₁₀H₁₂ClNOS | 1.709 | Methylsulfanyl |

| 3-(Benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide | C₂₂H₂₁NO₃S₂ | 1.748 (S=O) | Sulfonyl, phenylsulfanyl |

| Zofenoprilat | C₁₅H₁₉NO₃S₂ | 1.820 | Proline, sulfhydryl |

The chloroacetyl group in this compound enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions absent in non-halogenated analogues. Conversely, the phenylsulfanyl group contributes to lipophilicity, as evidenced by a calculated LogP value of 2.05 . These features contrast with sulfonyl-containing analogues, which exhibit higher aqueous solubility but reduced membrane permeability.

Properties

IUPAC Name |

N-(2-chloroacetyl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S/c12-8-11(15)13-10(14)6-7-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZUDJVZWLAAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide typically involves the reaction of 3-(phenylsulfanyl)propanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

3-(phenylsulfanyl)propanoic acid+chloroacetyl chloridetriethylaminethis compound

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the

Biological Activity

N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₄ClNOS

- Molecular Weight : Approximately 287.78 g/mol

This compound features a chloroacetyl group, a phenylsulfanyl moiety, and a propanamide backbone, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study focusing on chloroacetamides highlighted their effectiveness against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus (MRSA) | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The effectiveness of these compounds appears to be influenced by the lipophilicity and the position of substituents on the phenyl ring, which affects their ability to penetrate cell membranes and interact with microbial targets .

Herbicidal Activity

In addition to antimicrobial properties, this compound has been evaluated for its herbicidal potential. In a germination assay using rape seeds, certain derivatives demonstrated significant root growth inhibition:

| Compound | Concentration (M) | Inhibition (%) |

|---|---|---|

| 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide (16n) | 5.0 x 10⁻⁵ | 76 |

This suggests that structural modifications can enhance the herbicidal efficacy of chloroacetamides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through quantitative structure-activity relationship (QSAR) analysis. This approach has been used to predict the efficacy of various substituted phenyl chloroacetamides based on their chemical structures. Key findings include:

- Compounds with halogenated phenyl rings showed increased activity due to enhanced lipophilicity.

- The position of substituents on the phenyl ring significantly impacts antimicrobial effectiveness, with para-substituted compounds often exhibiting superior activity .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of several chloroacetamide derivatives against common pathogens. The results indicated that this compound exhibited comparable or superior activity against MRSA compared to standard antibiotics.

Case Study 2: Herbicidal Potential

Another investigation focused on the herbicidal effects of chloroacetamides in agricultural settings. The study demonstrated that certain derivatives effectively inhibited weed growth without adversely affecting crop yield, highlighting their potential as environmentally friendly herbicides.

Comparison with Similar Compounds

Substituent-Driven Functional Differences

The compound’s uniqueness lies in its substituents. Below is a comparison with analogous propanamide derivatives:

Key Observations:

- Electrophilicity : The 2-chloroacetyl group distinguishes the target compound from sulfonyl () or triazolyl () analogs, enabling nucleophilic substitution reactions (e.g., alkylation of enzymes).

- Lipophilicity : The phenylsulfanyl group increases membrane permeability compared to polar sulfonamides () or heterocyclic substituents ().

- Biological Targets : While and highlight acetylcholinesterase inhibition and neuroprotection, the target compound’s chloroacetyl group may target cysteine-rich enzymes (e.g., proteases) via covalent binding.

Physicochemical Properties

Q & A

Q. What are the key considerations for synthesizing N-(2-chloroacetyl)-3-(phenylsulfanyl)propanamide with high purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature and stoichiometry of reactants. The chloroacetyl group is highly reactive, so anhydrous conditions and inert atmospheres (e.g., nitrogen) are critical to avoid hydrolysis. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol can yield high-purity product. Analytical techniques like HPLC (≥95% purity) and ¹H/¹³C NMR (to confirm absence of unreacted starting materials) are essential for validation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (in DMSO-d₆) identifies aromatic protons (δ 7.2–7.5 ppm) and the chloroacetyl group (δ 4.2–4.5 ppm for CH₂Cl). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and sulfur linkages.

- Mass Spectrometry (HRMS) : Exact mass measurement (e.g., ESI-MS) verifies molecular ion peaks matching the theoretical mass.

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~650 cm⁻¹ (C-S stretch) confirm functional groups .

Q. How is the crystal structure of this compound determined?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., from DCM/hexane). Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts. Structure refinement using SHELXL (via Olex2 or similar software) optimizes bond lengths, angles, and displacement parameters. Key metrics: R-factor < 0.05, completeness > 98% .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PARP1 or JAK3). The chloroacetyl group may form covalent bonds with cysteine residues.

- QSAR Models : Correlate electronic (Hammett σ) and steric parameters with IC₅₀ values from enzyme inhibition assays.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).

- Off-Target Profiling : Use panels like Eurofins’ SelectScreen® to rule out nonspecific binding.

- Meta-Analysis : Compare datasets using tools like RevMan, adjusting for variables (cell line, incubation time). For example, PARP1 inhibition IC₅₀ discrepancies may stem from assay formats (homogeneous vs. radiometric) .

Q. How can reaction pathways be optimized for scalable synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (solvent polarity, catalyst loading).

- Flow Chemistry : Continuous reactors improve yield and reduce byproducts for steps involving unstable intermediates (e.g., chloroacetyl chloride addition).

- Green Chemistry : Replace toxic solvents (DCM) with cyclopentyl methyl ether (CPME) .

Q. What crystallographic software tools are recommended for refining complex structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.